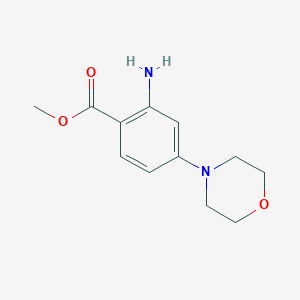
Methyl 2-amino-4-morpholinobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-amino-4-morpholinobenzoate” is a chemical compound with the IUPAC name “methyl 2-amino-4-(4-morpholinyl)benzoate”. It has a molecular weight of 236.27 .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C12H16N2O3/c1-16-12(15)10-3-2-9(8-11(10)13)14-4-6-17-7-5-14/h2-3,8H,4-7,13H2,1H3 . This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It is typically stored in a refrigerator .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Methyl 2-amino-4-morpholinobenzoate is involved in various synthetic chemical processes. For instance, it's used in the synthesis of N-substituted 4-aminocoumarins, highlighting the compound's role in producing derivatives with potential pharmacological applications. This process benefits from improved yields and efficiency under microwave irradiation conditions (Stoyanov & Ivanov, 2004).
Pharmacological Potential
The compound shows potential in pharmacological applications. It has been incorporated into benzamide derivatives, which demonstrated gastroprokinetic activity. This suggests its usefulness in developing treatments for gastrointestinal disorders (Kato et al., 1995). Another study also emphasized the synthesis of benzamide derivatives for gastroprokinetic purposes, indicating a consistent interest in this area (Kato et al., 1992).
Antimicrobial Applications
The compound is involved in the synthesis of triazole derivatives with antimicrobial activities. These synthesized compounds have shown efficacy against various microorganisms, suggesting its potential in developing new antimicrobial agents (Bektaş et al., 2007).
Applications in Solid-Phase Peptide Synthesis
It also finds use in the synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid, indicating its applicability in solid-phase peptide synthesis, particularly in peptidomimetic chemistry (Sladojevich et al., 2007).
Applications in Carbon Dioxide Removal
There's research indicating the potential application of morpholine compounds in enhancing carbon dioxide removal. This suggests its utility in environmental applications, particularly in carbon capture technologies (Ali et al., 2010).
Photoinitiator in Coatings
Morpholine derivatives, including those with the this compound structure, have been investigated as photoinitiators for UV-curable pigmented coatings. This highlights its application in materials science and surface coating technologies (Angiolini et al., 1997).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 2-amino-4-morpholin-4-ylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-16-12(15)10-3-2-9(8-11(10)13)14-4-6-17-7-5-14/h2-3,8H,4-7,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTXHIWXBHFMRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N2CCOCC2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(Z)-[5-chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] acetate](/img/structure/B2470162.png)
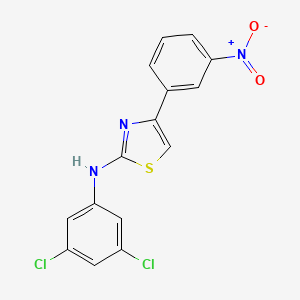
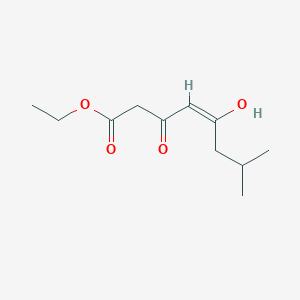
![(3-Ethylphenyl)-[[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]methyl]cyanamide](/img/structure/B2470165.png)

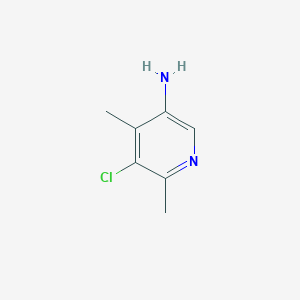
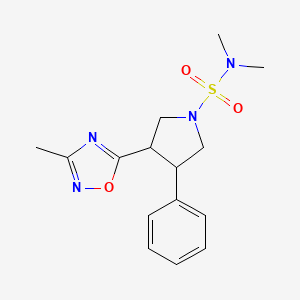
![1-{5-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-N~4~-(4-methylbenzyl)-1H-imidazole-4-carboxamide](/img/structure/B2470171.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2470172.png)
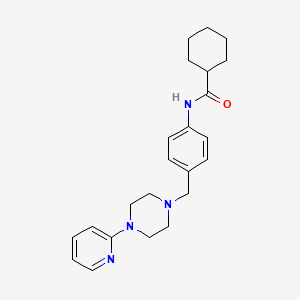
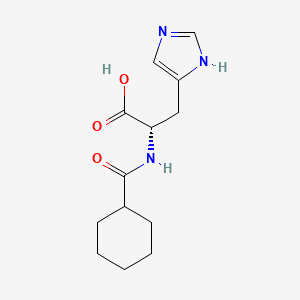

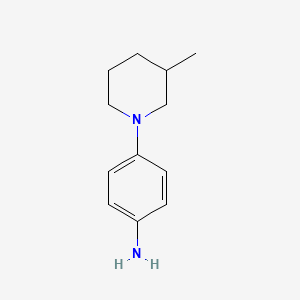
![(E)-N-[1-(1-Cyclobutylpiperidin-3-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2470182.png)
